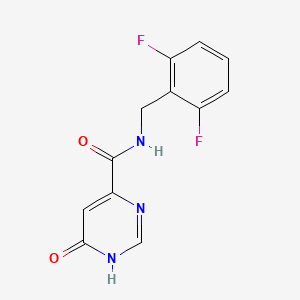

![molecular formula C24H20N4O2 B2730448 3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]- CAS No. 440330-63-2](/img/structure/B2730448.png)

3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-” is an organic compound . It is a derivative of 1,2,3-benzotriazine .

Molecular Structure Analysis

The molecular formula of this compound is C7H5N3O2 . The InChI Key is HJBLUNHMOKFZQX-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound 1,2,3-Benzotriazin-4 (3 H)-one, which is structurally similar to the compound , undergoes thermal condensation with α-amino acids to yield 3 H -1,4-benzodiazepin- (1 H,4 H)-2,5-diones .Physical and Chemical Properties Analysis

The compound has a molecular weight of 163.136 g/mol . It is a crystalline substance . The melting point is between 184°C to 188°C .Applications De Recherche Scientifique

Regioselectivity in Chemical Synthesis

The synthesis of complex heterocyclic compounds, such as 4H-benzo[de]isoquinolin-4-ones, has been explored through reactions involving naphthalene and 2-naphthyl ethers with triazines. This approach illustrates a method to achieve regioselective outcomes in the synthesis of heterocyclic compounds, potentially applicable in the development of new pharmaceuticals or materials with specific electronic properties (A. Aksenov et al., 2009).

Electronic Effects of Substituents

The synthesis and study of C(3)-substituted derivatives of benzo[e][1,2,4]triazine have provided insights into the electronic effects of substituents on the triazine ring. This research has implications for understanding how different substituents can affect the electronic structure and reactivity of heterocyclic compounds, which is crucial for designing molecules with desired electronic or photophysical properties (A. Bodzioch et al., 2019).

Metal-Free Radical Haloazidation

The development of a metal-free cascade three-component haloazidation process for benzene-tethered 1,7-enynes has led to the synthesis of azidylated 3,4-dihydroquinolin-2(1H)-ones. This method demonstrates a novel way to construct biologically relevant N3-containing heterocycles, potentially useful as lead compounds in drug discovery (Ai‐Fang Wang et al., 2016).

Chemoselective Three-Component Reaction

A chemoselective three-component reaction involving isoquinolines, dialkyl acetylenedicarboxylates, and α-ketolactones has been reported. This reaction leads to the synthesis of spiro[1,3]oxazino[2,3-α]isoquinoline derivatives, showcasing a method for creating complex molecular architectures that could have various applications in pharmaceutical chemistry (A. Esmaeili & M. Nazer, 2009).

Synthesis of Isoquinolines by Cycloaddition

The cycloaddition of arynes to 1,2,4-triazines to produce isoquinolines represents a valuable synthetic route for the generation of isoquinoline derivatives. This method is significant for creating compounds with potential applications in medicinal chemistry and material science (A. Gonsalves et al., 1992).

Safety and Hazards

Propriétés

IUPAC Name |

3-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2/c29-23(27-14-13-18-5-1-2-6-20(18)16-27)19-11-9-17(10-12-19)15-28-24(30)21-7-3-4-8-22(21)25-26-28/h1-12H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATFGBXNFXQCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

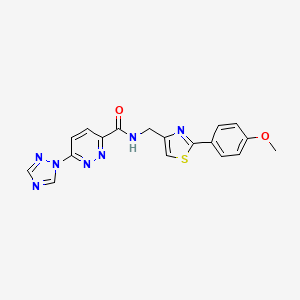

![N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B2730366.png)

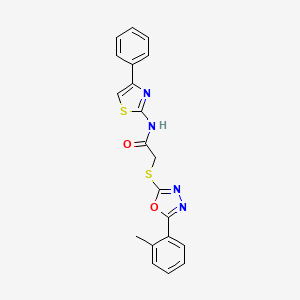

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)

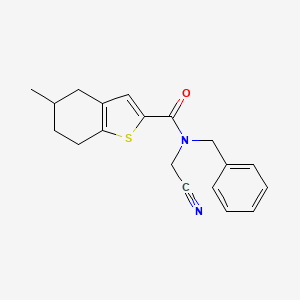

![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)

![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/no-structure.png)

![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)

![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)

![N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)

![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)